2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one
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Overview
Description
"2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3,4-dihydroquinazolin-4-one" is a complex organic compound, belonging to the family of quinazolinones. It combines structural elements from oxadiazole, benzodioxole, and quinazolinone, potentially attributing unique biochemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each characterized by precise reaction conditions:
Formation of the 1,2,4-oxadiazole ring: : Typically, this involves the reaction of an acyl hydrazine with an appropriate nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Attachment of the benzodioxole: : This involves the reaction of the benzodioxole derivative with the oxadiazole unit, often facilitated by a catalyst such as palladium on carbon (Pd/C).
Quinazolinone synthesis: : This is achieved via the cyclization of an anthranilic acid derivative with a suitable amine under high-temperature conditions.
Industrial Production Methods: Industrial synthesis might streamline these steps using large-scale batch reactors, automated control of temperature and pressure, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The benzodioxole moiety can undergo oxidation to form catechol derivatives.
Reduction: : The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: : Various electrophilic and nucleophilic substitutions can occur at the benzodioxole and oxadiazole rings.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution reactions: : Often conducted under basic or acidic conditions, with reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4).
Major Products: The reactions yield various oxidized or reduced derivatives, each with potential unique properties and applications.
Scientific Research Applications
Chemistry: : Used as a starting material for the synthesis of complex molecules. Biology : Investigated for its potential effects on biological pathways. Medicine : Explored for pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Industry : Utilized in the design of materials with specific electronic and photonic properties.
Mechanism of Action
The compound interacts with biological targets through:
Molecular interactions: : Binding to proteins or enzymes, affecting their function.
Pathways involved: : Modulation of signaling pathways, potentially influencing cellular processes like apoptosis or inflammation.
Comparison with Similar Compounds
Similar compounds include:
Quinazolinones: : Known for diverse biological activities.
Benzodioxoles: : Often explored for their pharmacological effects.
Oxadiazoles: : Used in various medicinal chemistry applications.
Compared to these, our compound's unique combination of structural motifs may offer distinct biochemical interactions and applications.
Let's see what else we can uncover together, should you want to dig even deeper into any of these sections!
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-2-3-6-11-27-22(28)16-7-4-5-8-17(16)24-23(27)32-13-20-25-21(26-31-20)15-9-10-18-19(12-15)30-14-29-18/h4-5,7-10,12H,2-3,6,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTHLSMCIPOTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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